An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide
An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2). This sulfonyl chloride is a valuable reagent and building block in medicinal chemistry and drug development, serving as a precursor for a variety of sulfonamide derivatives and other complex molecules. This document offers a detailed, field-proven perspective on its preparation via the electrophilic chlorosulfonation of 3-sulfolene. It includes a step-by-step synthetic protocol, an in-depth discussion of the reaction mechanism, a complete guide to its characterization by modern analytical techniques, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical entity.
Introduction and Strategic Importance
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a bifunctional molecule of significant interest in synthetic organic chemistry. The presence of a highly reactive sulfonyl chloride group, combined with the latent reactivity of the dihydrothiophene sulfone core, makes it a versatile intermediate. The sulfonyl chloride moiety is a cornerstone for the synthesis of sulfonamides, a privileged functional group in medicinal chemistry known for its wide range of biological activities, including antimicrobial and anti-tumor effects.[1]
The synthesis of this compound starts from the readily available and stable crystalline solid, 3-sulfolene (also known as 2,5-dihydrothiophene 1,1-dioxide).[2] 3-Sulfolene is most famous as a solid, safe source of gaseous 1,3-butadiene for Diels-Alder reactions.[3][4] However, its own chemical reactivity, particularly the susceptibility of its electron-deficient double bond to electrophilic attack, is key to the synthesis described herein. This guide will focus on the direct chlorosulfonation of 3-sulfolene, a robust and scalable method for producing the title compound.
Table 1: Physicochemical Properties of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide
| Property | Value | Source |
| CAS Number | 112161-61-2 | [5][6][7] |
| Molecular Formula | C₄H₅ClO₄S₂ | [5] |
| Molecular Weight | 216.66 g/mol | [5] |
| Appearance | Expected to be a solid | Inferred |
| Purity | Commercially available at ≥95% | [5] |
| Primary Hazard | Skin and eye irritant | Inferred from safety data |
Synthetic Strategy and Reaction Mechanism
The preparation of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is achieved through the electrophilic substitution reaction on the double bond of 3-sulfolene using chlorosulfonic acid. This reaction is analogous to the well-established methods of preparing aryl sulfonyl chlorides from aromatic compounds.[8]
The Underlying Causality: Mechanism of Chlorosulfonation
The reaction proceeds via an electrophilic substitution pathway. The key mechanistic steps are outlined below:
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Generation of the Electrophile: In neat chlorosulfonic acid, an equilibrium exists that generates the highly electrophilic species, chlorosulfonium cation (SO₂Cl⁺). This is the active agent that attacks the electron-rich double bond.[9]
3 ClSO₃H ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺
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Electrophilic Attack: The π-bond of the 3-sulfolene acts as a nucleophile, attacking the SO₂Cl⁺ electrophile. This attack forms a resonance-stabilized carbocation intermediate. The powerful electron-withdrawing nature of the adjacent sulfone group (SO₂) deactivates the double bond, making harsh reaction conditions (i.e., neat chlorosulfonic acid) necessary. The substitution occurs at the 3-position.
-
Deprotonation/Re-aromatization Analogue: A base, likely the chlorosulfate anion (SO₃Cl⁻), abstracts the proton from the carbon that was attacked, leading to the reformation of the double bond and yielding the final product.
The overall transformation is a direct and efficient conversion of a C-H bond to a C-S bond.
Figure 1: Simplified reaction mechanism for the chlorosulfonation of 3-sulfolene.
Detailed Experimental Protocol
This protocol is a robust, self-validating system based on established procedures for chlorosulfonation.[10] Extreme caution must be exercised as chlorosulfonic acid is highly corrosive and reacts violently with water. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
Materials and Reagents
-
3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide), ≥98%
-
Chlorosulfonic acid (ClSO₃H), ≥99%
-
Crushed ice
-
Deionized water
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a bubbler with a dilute sodium hydroxide solution). Ensure all glassware is thoroughly dried.
-
Charging the Reagent: In the fume hood, carefully charge the reaction flask with chlorosulfonic acid (4.0 molar equivalents). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: Add 3-sulfolene (1.0 molar equivalent) portion-wise to the cold, stirring chlorosulfonic acid over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it in ice, extracting with an organic solvent (e.g., dichloromethane), and analyzing by TLC or GC-MS if a standard is available.
-
Work-up (Quenching): Prepare a large beaker containing a stirred slurry of crushed ice (approximately 10-15 times the weight of the reaction mixture). Slowly and carefully , pour the reaction mixture onto the crushed ice with efficient stirring. This step is highly exothermic and will generate large amounts of HCl gas.
-
Isolation: The product, being a solid, will precipitate out of the acidic aqueous solution. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
-
Drying: Dry the product under vacuum to a constant weight. The yield and purity can be determined at this stage. Further purification, if necessary, can be achieved by recrystallization.
Figure 2: Experimental workflow for the synthesis of the target compound.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The following techniques are recommended.
Spectroscopic Analysis
Table 2: Expected Spectroscopic Data for Product Characterization
| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale / Notes |
| ¹H NMR | Vinylic Proton (C4-H) | δ 6.5 - 7.5 ppm | Deshielded by the adjacent sulfonyl chloride and the ring sulfone group. Expected to be a multiplet. |
| Allylic Protons (C2-H₂, C5-H₂) | δ 3.5 - 4.5 ppm | Deshielded by the adjacent double bond and the sulfone group. Likely two distinct signals. | |
| ¹³C NMR | Olefinic Carbons (C3, C4) | δ 120 - 150 ppm | The carbon bearing the SO₂Cl group (C3) will be significantly downfield. |
| Aliphatic Carbons (C2, C5) | δ 50 - 70 ppm | Influenced by the electron-withdrawing sulfone group. | |
| FT-IR | Sulfonyl Chloride (SO₂Cl) | 1370-1390 cm⁻¹ (asym) 1170-1190 cm⁻¹ (sym) | Strong, characteristic stretches for the sulfonyl chloride functional group. |
| Sulfone (SO₂) | 1300-1350 cm⁻¹ (asym) 1120-1160 cm⁻¹ (sym) | Strong stretches from the sulfone in the ring. May overlap with SO₂Cl signals. | |
| C=C Stretch | ~1620-1680 cm⁻¹ | Weak to medium intensity, characteristic of the double bond. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z ~216 & ~218 | Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approx. 3:1) is a key diagnostic feature. |
Physical Properties
-
Melting Point: A sharp melting point is indicative of high purity. The value should be compared with literature or supplier data if available.
-
Elemental Analysis: Provides the elemental composition (C, H, Cl, S) and is a definitive measure of purity. Calculated for C₄H₅ClO₄S₂: C, 22.17%; H, 2.33%; Cl, 16.36%; S, 29.60%.
Safety and Handling
-
Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl gas. Always handle in a fume hood with appropriate PPE. Ensure no water is present in the reaction setup.
-
Hydrogen Chloride: The reaction and quenching steps evolve significant amounts of corrosive HCl gas. An efficient fume hood and acid gas trap are mandatory.
-
Product: The final sulfonyl chloride is expected to be an irritant and moisture-sensitive. Store in a tightly sealed container in a desiccator. Hydrolysis will convert it to the corresponding sulfonic acid.
Conclusion
The synthesis of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide from 3-sulfolene via electrophilic chlorosulfonation is a direct and effective method for accessing this valuable synthetic intermediate. The protocol described in this guide, rooted in well-established chemical principles, provides a reliable pathway for its preparation on a laboratory scale. Careful execution with strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed characterization plan ensures the identity and purity of the final product, providing researchers and drug development professionals with the confidence needed for its application in further synthetic endeavors.
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